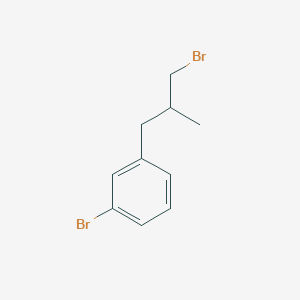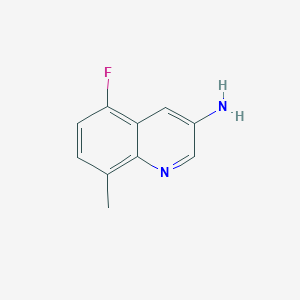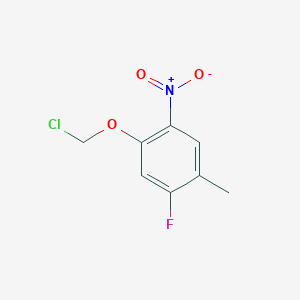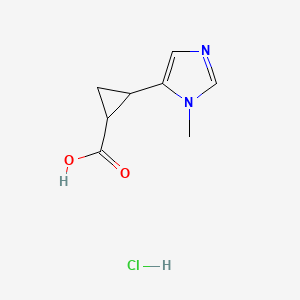![molecular formula C10H13NO3S B13196340 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)
5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde: is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . It features a thiophene ring substituted with a morpholine ring and a hydroxymethyl group, making it a unique and versatile compound in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with morpholine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a building block for the development of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s derivatives are investigated for their potential use in drug development, particularly in targeting specific biological pathways .
Industry: In the industrial sector, it is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and exhibiting biological activity .
Comparaison Avec Des Composés Similaires
5-Morpholin-4-yl-thiophene-2-carbaldehyde: A similar compound with a morpholine ring but lacking the hydroxymethyl group.
Thiophene-2-carbaldehyde: A simpler analog without the morpholine and hydroxymethyl substitutions.
Uniqueness: The presence of both the morpholine ring and the hydroxymethyl group in 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde imparts unique chemical properties, making it more versatile in various chemical reactions and applications compared to its simpler analogs .
Propriétés
Formule moléculaire |
C10H13NO3S |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
5-[3-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-5-8-7-14-4-3-11(8)10-2-1-9(6-13)15-10/h1-2,6,8,12H,3-5,7H2 |
Clé InChI |
YXDXRSXTSMHPQG-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1C2=CC=C(S2)C=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)

![1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
amine](/img/structure/B13196278.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)
![7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13196285.png)




![7-Azaspiro[4.5]decan-9-ol](/img/structure/B13196322.png)

![4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13196334.png)

